1,3,4-Thiadiazole-2-sulfonyl chloride

Übersicht

Beschreibung

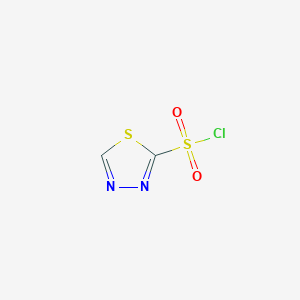

1,3,4-Thiadiazole-2-sulfonyl chloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Vorbereitungsmethoden

The synthesis of 1,3,4-thiadiazole-2-sulfonyl chloride typically involves the reaction of thiadiazole derivatives with sulfonyl chlorides. One common method includes the reaction of 1,3,4-thiadiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1,3,4-Thiadiazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different thiadiazole derivatives.

Condensation Reactions: It can react with carbonyl compounds to form new heterocyclic structures.

Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are often new thiadiazole derivatives with varied functional groups, enhancing their applicability in different fields .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific applications based on their therapeutic properties.

Antimicrobial Activity

1,3,4-Thiadiazole-2-sulfonyl chloride and its derivatives have demonstrated notable antimicrobial properties. Research indicates that compounds containing this scaffold can inhibit the growth of various bacteria and fungi:

- Antibacterial Properties : Compounds derived from 1,3,4-thiadiazole have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives with substituted phenyl groups exhibit significant activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Certain thiadiazole derivatives have been effective against fungal strains such as Candida albicans and Aspergillus flavus, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. These compounds are believed to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific enzymes involved in cell proliferation. For example, some derivatives inhibit DNA gyrase and Topoisomerase IV, critical enzymes for bacterial DNA replication .

- Case Studies : A study demonstrated that specific 1,3,4-thiadiazole derivatives exhibited cytotoxic effects on several cancer cell lines, highlighting their potential as lead compounds in cancer therapy .

Anticonvulsant Activity

1,3,4-Thiadiazole derivatives are also recognized for their anticonvulsant properties. They act primarily through modulation of GABA receptors:

- Mechanism : By enhancing GABAergic transmission, these compounds help stabilize neuronal excitability and prevent seizures .

- Efficacy : In vivo studies have shown that certain thiadiazole derivatives can significantly reduce seizure activity in animal models .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods. The following table summarizes some synthetic routes:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Conventional Synthesis | Traditional methods involving multi-step reactions with thiourea derivatives. | Variable |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to enhance reaction rates and yields significantly. | High |

| Green Chemistry Approaches | Employs environmentally friendly solvents and reagents to minimize waste. | Moderate |

Case Studies and Research Findings

Research has consistently highlighted the therapeutic potential of 1,3,4-thiadiazole derivatives:

- A study published in Frontiers in Chemistry reviewed various modifications of the thiadiazole scaffold that enhanced its anticonvulsant activity while maintaining low toxicity levels .

- Another investigation focused on the synthesis of sulfonylthiourea derivatives from 1,3,4-thiadiazoles showed promising antibacterial and antifungal activities against resistant strains .

Wirkmechanismus

The mechanism of action of 1,3,4-thiadiazole-2-sulfonyl chloride involves its ability to interact with various biological targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition . This interaction can disrupt essential biological pathways, making the compound effective in antimicrobial and anticancer applications .

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole-2-sulfonyl chloride is unique compared to other thiadiazole derivatives due to its sulfonyl chloride functional group, which imparts distinct reactivity and biological activity . Similar compounds include:

1,3,4-Thiadiazole-2-thiol: Known for its antioxidant properties.

1,3,4-Thiadiazole-2-amine: Used in the synthesis of various pharmaceuticals.

1,3,4-Thiadiazole-2-carboxylic acid: Employed in the development of agrochemicals.

These compounds share the thiadiazole core structure but differ in their functional groups, leading to varied applications and reactivity .

Biologische Aktivität

1,3,4-Thiadiazole-2-sulfonyl chloride is a compound that belongs to the thiadiazole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

The 1,3,4-thiadiazole scaffold is known for a wide range of biological activities including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Demonstrates cytotoxic effects on cancer cell lines.

- Anticonvulsant : Exhibits potential in seizure management.

- Anti-inflammatory : Reduces inflammation in various models.

- Antidiabetic : Shows promise in managing blood glucose levels.

The biological activities of 1,3,4-thiadiazole derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in disease processes (e.g., carbonic anhydrase inhibitors).

- Interaction with Biomolecules : The mesoionic nature allows these compounds to interact with DNA and proteins effectively.

- Modulation of Signaling Pathways : Some derivatives influence signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

A study evaluated the antibacterial and antifungal properties of 1,3,4-thiadiazole derivatives using minimum inhibitory concentration (MIC) protocols. Notable findings include:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.125 |

| Compound B | Escherichia coli | 3.125 |

| Compound C | Candida albicans | 6.25 |

These results indicate that certain derivatives possess significant antimicrobial activity compared to standard antibiotics .

Anticancer Activity

Research has demonstrated that several 1,3,4-thiadiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For instance:

- Compound X showed a reduction in cell viability below 50% at a concentration of 200 μM against LoVo tumor cells after 48 hours.

- The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Anticonvulsant Properties

The anticonvulsant potential of modified 1,3,4-thiadiazoles was assessed in animal models. Compounds exhibited significant activity with lower toxicity profiles compared to traditional anticonvulsants like phenytoin. The modifications involved enhancing lipophilicity and optimizing electronic properties .

Summary Table of Biological Activities

| Biological Activity | Examples of Derivatives | Notable Effects |

|---|---|---|

| Antimicrobial | Sulfonyl thiourea derivatives | High activity against Gram-positive bacteria |

| Anticancer | Various substituted thiadiazoles | Cytotoxicity against multiple cancer cell lines |

| Anticonvulsant | Modified thiadiazoles | Effective seizure control with reduced side effects |

| Anti-inflammatory | Thiadiazole sulfonamides | Decreased inflammation markers in vivo |

Eigenschaften

IUPAC Name |

1,3,4-thiadiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBBRJFKALYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615042 | |

| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362521-36-6 | |

| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,3,4-Thiadiazole-2-sulfonyl chloride in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly for creating substituted 1,3,4-thiadiazoles. This compound readily reacts with amines, enabling the introduction of diverse substituents onto the thiadiazole ring. This versatility makes it a useful precursor for synthesizing a wide range of compounds with potential applications in various fields. For instance, [5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride was synthesized from 5-amino-2-mercapto-1,3,4-thiadiazole, and further reacted with nucleophiles such as N-methyl piperazine and aniline to produce the corresponding sulfonamides] [].

Q2: How is the structure of this compound derivatives confirmed?

A2: The structures of this compound derivatives are confirmed using various spectroscopic techniques. [Researchers often utilize Infrared Spectroscopy (IR), Hydrogen Nuclear Magnetic Resonance (H-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize these compounds] []. These methods provide complementary information about the functional groups, connectivity, and molecular weight of the synthesized molecules, ensuring their accurate identification.

Q3: Are there any structural insights into this compound derivatives?

A3: Yes, crystallographic studies on compounds like 5-tert-Butyloxycarbonylamino-1,3,4-thiadiazole-2-sulfonyl chloride reveal important structural features. [Analysis of bond lengths and angles indicates a strong interaction between the sulfonyl group and the thiadiazole ring] [, ]. This interaction influences the overall conformation of the molecule and may have implications for its reactivity and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.